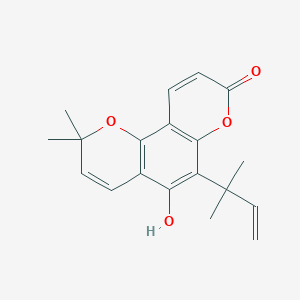

Nordentatin

Beschreibung

Eigenschaften

IUPAC Name |

5-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)pyrano[2,3-h]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-6-18(2,3)14-15(21)11-9-10-19(4,5)23-16(11)12-7-8-13(20)22-17(12)14/h6-10,21H,1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREXEHTVBRSRGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C3=C(C(=C2O)C(C)(C)C=C)OC(=O)C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170440 | |

| Record name | Nordentatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17820-07-4 | |

| Record name | Nordentatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017820074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nordentatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17820-07-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Solvent Extraction

Fresh or dried plant material (leaves, stems, or roots) is ground into a fine powder and subjected to solvent extraction. Methanol and ethanol are commonly used due to their efficacy in dissolving coumarin derivatives. The mixture is agitated for 24–48 hours at room temperature, followed by filtration to remove plant debris.

Chromatographic Purification

The crude extract is concentrated under reduced pressure and fractionated using column chromatography. Silica gel or Sephadex LH-20 columns are employed with gradient elution systems (e.g., hexane-ethyl acetate or chloroform-methanol) to isolate this compound. High-performance liquid chromatography (HPLC) with UV detection at 254–280 nm ensures purity ≥95%.

Semi-Synthetic Modifications

While this compound occurs naturally, semi-synthetic approaches enhance yield or modify its biological activity. These methods often involve acylation or halogenation of the parent compound.

Acylation Reactions

This compound’s hydroxyl groups are acylated using benzoyl chlorides under mild conditions. For example:

Halogenation

Electrophilic substitution at the coumarin ring’s C-5 position is achieved using bromine or iodine in acetic acid. This modification enhances anticancer activity by increasing electrophilic reactivity toward cellular targets.

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability while maintaining compound integrity.

Large-Scale Extraction

| Parameter | Specification |

|---|---|

| Plant material | Clausena excavata leaves (10 tons) |

| Solvent | 70% methanol-water (v/v) |

| Extraction cycles | 3 × 8 hours |

| Yield | 0.8–1.2% (w/w) |

The extract is filtered, concentrated via rotary evaporation, and lyophilized to obtain a this compound-rich powder.

Crystallization

This compound is recrystallized from hot ethanol-water (7:3) to achieve pharmaceutical-grade purity. Crystals are dried under vacuum at 40°C, yielding a white crystalline solid with a melting point of 162–164°C.

Physicochemical Properties

This compound’s structural attributes, as confirmed by PubChem data, are critical for optimizing preparation methods:

| Property | Value |

|---|---|

| Molecular formula | C₁₉H₂₀O₄ |

| Molecular weight | 312.4 g/mol |

| IUPAC name | 5-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)pyrano[2,3-h]chromen-8-one |

| Solubility | DMSO > methanol > water |

These properties guide solvent selection during extraction and synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Nordentatin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.

Reduction: Reduction of this compound can lead to the formation of reduced derivatives with altered chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like benzoyl chlorides and bases such as pyridine are commonly used.

Major Products Formed: The major products formed from these reactions include various pyranocoumarin derivatives, which have been studied for their enhanced biological activities .

Wissenschaftliche Forschungsanwendungen

Cytotoxicity Studies

In vitro studies have shown that nordentatin exhibits cytotoxicity against various cancer cell lines, including:

- Neuroblastoma (SH-SY5Y) : Demonstrated significant inhibition of cell proliferation and migration.

- Small Lung Cancer (NCI-H187) : Indicated potential anti-tumor activity.

- Breast Cancer (MCF-7) : Showed promising results in inhibiting cell growth.

- Oral Cavity Cancer (KB) : Exhibited similar anti-cancer properties .

In Silico Studies

Recent advancements have utilized computational methods to predict the biological activity of this compound derivatives. These studies aim to enhance the efficacy and specificity of this compound as a therapeutic agent by exploring its binding affinities and potential modifications through semi-synthesis .

Neuroblastoma Case Study

A detailed investigation into the effects of this compound on SH-SY5Y cells revealed:

- Cell Proliferation : A statistically significant decrease in cell viability at higher concentrations.

- Cell Migration : A reduction in the number of cells capable of migrating through transwell assays, with a notable decrease observed at 10 µM concentration compared to control groups treated with cycloheximide .

Comparative Analysis with Other Compounds

This compound's efficacy was compared with standard chemotherapeutic agents like doxorubicin, highlighting its potential as an alternative or complementary treatment in cancer therapy. The results indicated that while doxorubicin is effective, this compound offers a unique mechanism that could be leveraged in multi-target therapy approaches .

Summary Table of Applications

| Application Area | Cell Line | Mechanism of Action | Concentration (µM) | Key Findings |

|---|---|---|---|---|

| Neuroblastoma | SH-SY5Y | Inhibition of GSK-3 pathway | 100 | Significant cytotoxicity |

| Small Lung Cancer | NCI-H187 | Induction of apoptosis | Varies | Potential anti-tumor activity |

| Breast Cancer | MCF-7 | Modulation of apoptosis-related proteins | Varies | Inhibition of cell growth |

| Oral Cavity Cancer | KB | Disruption of migratory pathways | Varies | Promising results in cell viability |

Wirkmechanismus

Nordentatin exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the inhibition of the GSK-3 pathway, which plays a crucial role in cell proliferation and migration. This compound inhibits the antiapoptotic protein Mcl-1, leading to the activation of caspase-3 and the inhibition of the migratory protein MMP-9. This results in the suppression of cancer cell proliferation and migration . Additionally, this compound has been shown to inhibit the cAMP pathway, which is involved in uncontrolled cell division in cancer .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Nordentatin shares structural similarities with other coumarins and pyranocoumarins, but its pharmacological profile varies significantly due to functional group modifications. Below is a comparative analysis:

Dentatin and Xanthoxyletin

- Structural Differences: Dentatin differs from this compound by the absence of a hydroxyl group at C-5, while xanthoxyletin contains a methoxy substitution at C-5 .

- Bioactivity: Antioxidant Activity: this compound (IC₅₀ = 9.0 μM FeSO₄ equivalent) exhibits stronger reducing power than dentatin (4.7 μM) but weaker than xanthoxyletin (5.2 μM) in FRAP assays . Cytotoxicity: this compound (IC₅₀ = 0.041–68 μg/mL) outperforms dentatin (IC₅₀ = 0.043–1.5 mM) and xanthoxyletin (IC₅₀ > 100 μM) in inhibiting breast (T47D), cervical (HeLa), and oral squamous (HSC-4) cancer cells .

Clausarin

- Structural Features : Clausarin, a carbazole alkaloid-coumarin hybrid, lacks the pyran ring but shares the coumarin core .

- Bioactivity: Clausarin demonstrates superior cytotoxicity (IC₅₀ = 0.7–1.0 μM in HepG2, HCT116, and SK-LU-1 cells) and antioxidant activity (DPPH IC₅₀ = 45.2 μM) compared to this compound, likely due to additional carbazole moieties enhancing cellular uptake .

Osthol and Imperatorin

- Structural Differences: Osthol (linear furanocoumarin) and imperatorin (linear dihydrofuranocoumarin) lack the angular pyran fusion seen in this compound .

- Bioactivity: Osthol and imperatorin show weaker antiproliferative effects against neuroblastoma (SH-SY5Y) and lung cancer (NCI-H187) cells compared to this compound, emphasizing the importance of angular pyran configuration in apoptosis induction .

Pharmacological Activity Comparison

Anticancer Mechanisms

Antidiabetic Activity

This compound derivatives (e.g., 1j, IC₅₀ = 2.43 mM) exhibit stronger α-glucosidase inhibition than the parent compound (IC₅₀ > 7.57 mM) and acarbose (IC₅₀ = 7.57 mM), suggesting acyl group additions enhance enzyme binding . In contrast, dentatin and xanthoxyletin show negligible α-glucosidase inhibition .

Neuroprotective Effects

- Neuritogenic Activity: this compound promotes neurite outgrowth in P19 neurons (branching number: 4.2 vs. 1.8 in controls) without neurotoxicity (IC₅₀ > 10 μM), whereas dentatin and xanthoxyletin are neurotoxic at 1 nM .

- Antioxidant Capacity: this compound reduces lipid peroxidation (TBARS assay) more effectively than xanthoxyletin, likely due to its free hydroxyl group .

Structure-Activity Relationships (SAR)

- Pyran Ring Configuration: Angular pyran fusion (this compound) enhances anticancer activity over linear furanocoumarins (osthol) .

- Substituents: Hydroxyl groups (C-7 in this compound) improve antioxidant and antidiabetic activities . Dimethylallyl groups (this compound) enhance cytotoxicity by modulating protein interactions (e.g., Bcl-2 binding affinity = -7.3 kcal/mol) . Acylated derivatives (e.g., 1j) improve α-glucosidase inhibition via hydrophobic interactions .

Biologische Aktivität

Nordentatin, a natural compound derived from Clausena excavata , has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and antioxidant properties. This article delves into the biological activity of this compound, summarizing key findings from recent research, including its effects on cancer cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a pyranocoumarin with the molecular formula . Its structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

Inhibition of Cancer Cell Proliferation

Research indicates that this compound exhibits significant anticancer properties. A study focused on neuroblastoma cells (SH-SY5Y) demonstrated that this compound effectively inhibits cell proliferation and migration. At a concentration of 100 µM, it resulted in a 95.48% reduction in cell survival after 72 hours, indicating potent cytotoxicity compared to the positive control, doxorubicin .

| Concentration (µM) | Cell Survival Inhibition (%) at 24h | Cell Survival Inhibition (%) at 48h | Cell Survival Inhibition (%) at 72h |

|---|---|---|---|

| 1 | 49.21 | 88.49 | 95.48 |

| 10 | N/A | N/A | N/A |

| Doxorubicin (10 µM) | 49.32 | 90.68 | 95.72 |

The mechanism underlying this inhibition involves the downregulation of the anti-apoptotic protein Mcl-1 and the activation of caspase-3, which are critical in promoting apoptosis in cancer cells .

Effects on Migration and Invasion

This compound also significantly reduces the migratory capacity of neuroblastoma cells. In transwell migration assays, treatment with this compound at both 1 µM and 10 µM resulted in fewer cells migrating compared to controls, with a notable decrease in matrix metalloproteinase-9 (MMP-9) expression, a key factor in cancer metastasis .

Antioxidant Activity

In addition to its anticancer effects, this compound has been shown to possess antioxidant properties. It was evaluated using DPPH and lipid peroxidation assays, demonstrating moderate radical scavenging activity . The antioxidant capacity contributes to its potential therapeutic effects by mitigating oxidative stress in cancerous tissues.

GSK-3 Pathway Involvement

The inhibition of neuroblastoma cell proliferation by this compound is mediated through the glycogen synthase kinase-3 (GSK-3) pathway. Studies indicate that this compound decreases GSK-3 expression, leading to reduced MMP-9 levels and subsequent inhibition of cell migration . This pathway is crucial as GSK-3 is involved in various cellular processes including apoptosis and cell cycle regulation.

cAMP Pathway Modulation

In silico studies have suggested that this compound derivatives may act as inhibitors targeting the cyclic adenosine monophosphate (cAMP) pathway, which is often dysregulated in cancers such as colorectal cancer and diffuse large B-cell lymphoma . This suggests that structural modifications of this compound could enhance its anticancer efficacy through targeted molecular interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroblastoma Study : Demonstrated significant cytotoxic effects on SH-SY5Y cells with IC50 values indicating strong inhibition of cell growth and migration.

- Antioxidant Assessment : Evaluated using DPPH assay showing moderate antioxidant activity compared to other coumarins.

- In Silico Modeling : Predicted enhanced binding affinities for modified this compound derivatives targeting specific cancer pathways .

Q & A

Q. What are the primary structural characterization techniques for nordentatin and its derivatives?

this compound's structure is elucidated using UV-vis, FT-IR, NMR (1H and 13C), and DART-MS spectroscopy. These methods confirm the pyranocoumarin backbone and substituent positions. For example, NMR data reveal proton environments and coupling patterns, while DART-MS provides molecular weight validation . New derivatives (e.g., 1a–1j) are analyzed similarly to verify acylation modifications .

Q. What synthetic strategies are used to modify this compound for enhanced bioactivity?

Acylation is a key method for derivatizing this compound. Reacting this compound with acyl chlorides introduces ester groups at specific hydroxyl sites, generating derivatives with varied substituents (e.g., acetyl, benzoyl). These modifications aim to improve solubility or target affinity, as seen in derivatives 1b and 1j, which showed enhanced α-glucosidase inhibition .

Q. Which bioassays are commonly employed to evaluate this compound’s biological activities?

- α-Glucosidase inhibition : Derivatives are tested against yeast α-glucosidase, with IC50 values compared to acarbose (positive control) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, T47D) measure IC50 values to assess anticancer potential .

- Antioxidant activity : Radical scavenging (DPPH assay) and enzyme inhibition (e.g., sucrase, maltase) are quantified .

Advanced Research Questions

Q. How can computational methods predict this compound derivatives’ interactions with therapeutic targets?

Molecular docking and dynamics simulations model ligand-protein interactions. For example, this compound derivatives are docked into PDE4B (a cAMP pathway protein) to predict binding affinities and residue-specific interactions (e.g., hydrogen bonds, hydrophobic contacts). Simulations assess stability over time, validating in silico predictions against experimental IC50 values .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Example: A derivative may show strong in silico binding to PDE4B but weak cytotoxicity in vitro. To address this:

Q. What methodologies explain reduced bioactivity in this compound derivatives compared to the parent compound?

Derivatives with lower anticancer activity (e.g., 1a–1j vs. This compound) may suffer from:

- Steric hindrance : Bulky substituents blocking target binding.

- Electron withdrawal : Acyl groups reducing electron density at reactive sites.

- Metabolic instability : Ester hydrolysis in cell culture media. Structural-activity relationship (SAR) studies and stability assays (e.g., plasma incubation) can isolate these factors .

Q. How can researchers optimize this compound derivatives for dual α-glucosidase inhibition and anticancer activity?

- Fragment-based design : Retain the pyranocoumarin core while introducing substituents targeting both pathways (e.g., hydrophobic groups for enzyme inhibition, polar groups for cytotoxicity).

- Selective acylation : Modify specific hydroxyl groups to balance lipophilicity and solubility.

- In vivo validation : Use diabetic-cancer xenograft models to assess dual efficacy .

Methodological Considerations

Q. What experimental protocols ensure reproducibility in this compound derivative synthesis?

- Detailed characterization : Report melting points, purity (HPLC ≥95%), and spectral data (e.g., NMR chemical shifts in ppm).

- Reference controls : Compare new derivatives with literature data for known compounds.

- Deposition of raw data : Share crystallographic data (CCDC/ICSD) and spectra in supplementary materials .

Q. How should researchers address variability in bioassay results across studies?

- Standardize protocols : Use identical cell lines (e.g., ATCC-certified HeLa), enzyme batches, and incubation times.

- Normalize data : Express activities as % inhibition relative to controls with error margins (e.g., ±SEM).

- Cross-validate : Repeat assays in independent labs or with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

Data Presentation and Analysis

Q. What statistical approaches are appropriate for comparing this compound’s bioactivity across derivatives?

- ANOVA with post-hoc tests : Identify significant differences in IC50 values among derivatives.

- Dose-response curves : Calculate Hill slopes to assess potency gradients.

- Multivariate analysis : Cluster derivatives by substituent properties (e.g., logP, polar surface area) to correlate structure with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.